molecular formula C8H10O2S B1295218 3,4-Dimethoxythiophenol CAS No. 700-96-9

3,4-Dimethoxythiophenol

Cat. No. B1295218
CAS RN: 700-96-9
M. Wt: 170.23 g/mol
InChI Key: MTKAJLNGIVXZIS-UHFFFAOYSA-N
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Description

3,4-Dimethoxythiophenol (DMOT) is a monomer and a precursor . It is synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium . It is an oligothiphene that is majorly used in the development of electroactive materials for organic electronics-based applications .


Synthesis Analysis

The synthesis of DMOT involves the ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in a hexane medium . It is used as a starting material in the synthesis of porphyrin dyad which is used to study photoinduced energy transfer .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxythiophenol is C8H10O2S . Its molecular weight is 170.229 . The IUPAC Standard InChI is InChI=1S/C8H10O2S/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,11H,1-2H3 .


Chemical Reactions Analysis

DMOT can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT). It can further be polymerized to produce PEDOT which can be used as a conductive polymer in π-conjugated systems . It can be polymerized to form poly(dimethoxythiphenes) which can potentially be used in the fabrication of energy storage devices on electrochemical doping .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethoxythiophenol include a refractive index of n20/D 1.5409 , a boiling point of 100-102 °C/10-11 mmHg , and a density of 1.209 g/mL at 25 °C .

Scientific Research Applications

Chemical Properties

“3,4-Dimethoxythiophenol” is a chemical compound with the formula C8H10O2S and a molecular weight of 170.229 . It’s also known as 3,4-Dimethoxybenzenethiol .

Organic Building Blocks

This compound is used as an organic building block in various chemical reactions . Organic building blocks are fundamental components in organic synthesis and are often used to construct more complex molecules.

Electronic Materials Intermediate

“3,4-Dimethoxythiophenol” is used as an electronic materials intermediate . In this context, an intermediate is a substance produced during the middle steps of a reaction between two chemicals. Intermediates are crucial in the electronics industry, where they are used in the production of semiconductors, printed circuit boards, and other electronic components.

Synthesis of Porphyrin Dyad

This compound is used as a starting material in the synthesis of porphyrin dyad . Porphyrin dyads are important in the study of photoinduced energy transfer, a process that is crucial to many biological systems, including photosynthesis.

Pro-Apoptotic Anticancer Potential

There is ongoing research into the pro-apoptotic anticancer potential of derivatives of "3,4-Dimethoxythiophenol" . Apoptosis is a form of programmed cell death, and inducing apoptosis in cancer cells is a common strategy in cancer treatment.

Solubility Properties

“3,4-Dimethoxythiophenol” is miscible with organic solvents and slightly miscible with water . This property is important in many applications, including drug delivery and the development of new materials.

Safety and Hazards

Safety measures for handling 3,4-Dimethoxythiophenol include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3,4-dimethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKAJLNGIVXZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220272
Record name 3,4-Dimethoxythiophenol
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Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxythiophenol

CAS RN

700-96-9
Record name 3,4-Dimethoxythiophenol
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Record name 3,4-Dimethoxythiophenol
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Record name 3,4-Dimethoxybenzenethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,4-Dimethoxythiophenol contribute to the functionality of the GSH probe?

A1: In this specific probe design, 3,4-Dimethoxythiophenol plays a dual role. First, it acts as a fluorescence quencher through photoinduced electron transfer (PET). This quenching effect ensures low background fluorescence when the probe is not bound to GSH []. Second, the 3,4-Dimethoxythiophenol group serves as the reactive site for biothiols like GSH. Upon reaction with GSH, the quenching effect is disrupted, leading to a significant fluorescence turn-on response [].

Q2: What is the significance of the observed fluorescence change in the presence of GSH?

A2: The dramatic fluorescence turn-on, specifically with long-wavelength emission (600 nm) and a large Stokes shift (100 nm), makes this probe particularly suitable for biological applications []. The long-wavelength emission minimizes interference from autofluorescence in biological samples, while the large Stokes shift allows for clearer distinction between excitation and emission signals, improving sensitivity and accuracy in detecting GSH.

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